2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-ethylphenyl)-2,3-dihydropyridazin-3-one
Description
This heterocyclic compound features a pyridazinone core substituted with a 4-ethylphenyl group and a 1,2,4-oxadiazole-ethyl-benzodioxole moiety. The benzodioxole group is known for enhancing metabolic stability and bioavailability in drug-like molecules, while the 1,2,4-oxadiazole ring contributes to π-π stacking interactions and hydrogen bonding . The compound’s stereoelectronic properties and solubility likely depend on the dihydropyridazinone ring’s conformation and substituent positioning. Crystallographic analysis using programs like SHELX has been critical in resolving its three-dimensional structure, enabling precise bond-length and angle measurements .
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl]-6-(4-ethylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-2-15-3-5-16(6-4-15)18-8-10-22(28)27(25-18)12-11-21-24-23(26-31-21)17-7-9-19-20(13-17)30-14-29-19/h3-10,13H,2,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAVDCURWRXZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-ethylphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the benzodioxole and oxadiazole intermediates. The key steps include:
Preparation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Formation of Oxadiazole Intermediate: The oxadiazole ring is formed by reacting a hydrazide with an appropriate nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Coupling of Intermediates: The benzodioxole and oxadiazole intermediates are then coupled using a suitable linker, such as an ethyl chain, through a nucleophilic substitution reaction.
Formation of Dihydropyridazinone Ring: The final step involves the cyclization of the coupled intermediate to form the dihydropyridazinone ring, typically using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-ethylphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles such as amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted oxadiazole derivatives.
Scientific Research Applications
2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-ethylphenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Biological Studies: It is used in studies to understand the interaction of complex organic molecules with biological targets, such as proteins and nucleic acids.
Chemical Biology: The compound serves as a probe to study the mechanisms of action of various biological processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-ethylphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, it may induce apoptosis in cancer cells by disrupting the function of microtubules and other cellular structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize this compound’s properties, comparisons are drawn to analogs sharing key functional groups (Table 1).
Table 1: Structural and Functional Comparison
Key Observations:
Bioactivity Trends: The absence of experimental bioactivity data for the target compound limits direct pharmacological comparisons.
Solubility: The target compound’s predicted logP (3.2) aligns with analogs containing polar oxadiazole groups but is lower than alkyl-substituted pyridazinones (logP 4.1), indicating moderate membrane permeability.
Crystallographic Consistency : Bond lengths (C-N: ~1.34 Å, C-O: ~1.43 Å) across analogs refined via SHELX confirm structural integrity and minimal steric strain .
Biological Activity
The compound 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-ethylphenyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and a detailed analysis of its pharmacological properties.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 408.45 g/mol. The structure can be represented as follows:
Key Features
- Benzodioxole moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
- Oxadiazole ring : Often associated with antimicrobial and antitumor activities.
- Dihydropyridazine structure : Contributes to the compound's potential as a therapeutic agent.
Antimicrobial Activity
Research has shown that compounds containing the benzodioxole and oxadiazole moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that similar derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Preliminary studies indicate that this compound may possess antitumor activity. For instance, derivatives with similar structures have been evaluated against human tumor cell lines such as HepG2 and NCI-H661, showing promising results in inhibiting cell proliferation .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of enzyme activity : The presence of the oxadiazole ring may interfere with specific enzyme pathways crucial for microbial survival or cancer cell proliferation.
- Induction of apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells by activating apoptotic pathways.
Case Study 1: Antimicrobial Evaluation
A study published in 2021 evaluated the antimicrobial efficacy of several oxadiazole derivatives against common pathogens. The findings revealed that compounds structurally related to our target compound displayed Minimum Inhibitory Concentrations (MICs) ranging from 15.62 µg/mL to 62.5 µg/mL against Candida albicans and Staphylococcus aureus .
Case Study 2: Antitumor Activity Assessment
In a recent investigation, researchers synthesized a series of pyridazine derivatives and assessed their cytotoxic effects on various cancer cell lines. The study found that compounds with similar structural motifs to our target compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
